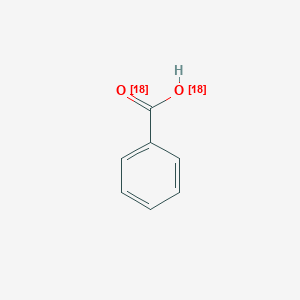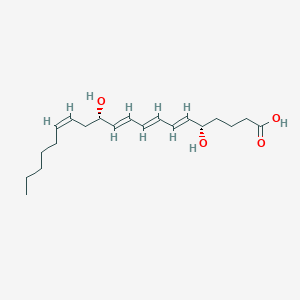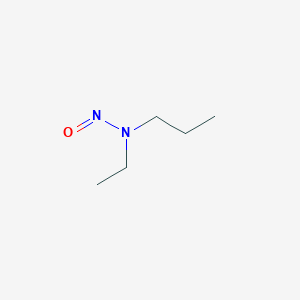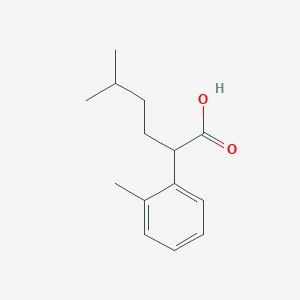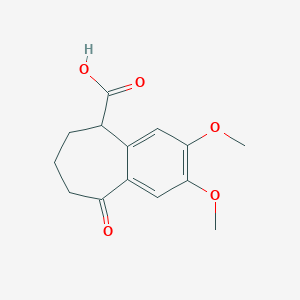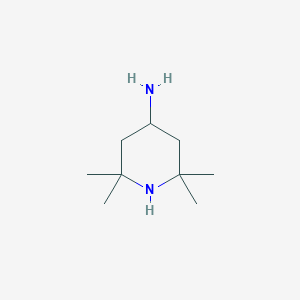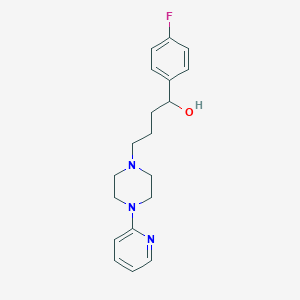
Azaperol
説明
アザペロールは、ブチロフェノン系神経遮断薬であるアザペロンの代謝産物です。 アザペロンは、主に獣医学、特に豚や象の鎮静剤として使用されます 。 アザペロールは、アザペロンと類似した薬理作用を一部保持しており、残留分析や薬物動態研究において重要な役割を果たしています .
科学的研究の応用
アザペロールは、さまざまな科学研究に応用されています。
化学: その化学的性質と反応が研究されています。
生物学: アザペロールは、薬物動態研究で、動物組織における代謝と分布を理解するために使用されます.
医学: アザペロンは鎮静剤として使用されますが、アザペロールは動物由来食品の安全性確保のための残留分析において重要です.
作用機序
アザペロールは、アザペロンと同様に、主にドーパミン拮抗薬として作用します。 また、抗ヒスタミン作用と抗コリン作用も一部持っています 。この化合物は、ドーパミン受容体に結合することによりその効果を発揮し、ドーパミン活性を阻害します。 これにより、鎮静作用と制吐作用が生じます .
生化学分析
Biochemical Properties
Azaperol interacts with various biomolecules in the body. It primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties . The molecular weight of this compound is 329.41 .
Cellular Effects
This compound has a number of effects on cells. It reduces motor activity, has cataleptic effects, decreases stress- or trauma-related mortality, and blocks apomorphine emesis . It also prevents fatal effects of catecholamines .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by acting as a dopamine antagonist . It blocks dopamine receptors in the brain, which leads to its sedative and antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study showed that Azaperone, which is metabolized to this compound, and this compound were confirmed in swine liver at a target concentration of 10 ppb by gas chromatography/mass spectrometry (GC/MS) with electron ionization in the selected-ion-monitoring mode .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in pigs, Azaperone is given strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg Azaperone/kg bw, depending on the indication .
Metabolic Pathways
This compound is involved in several metabolic pathways. The liver is the main site for metabolism . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite this compound, which can be re-oxidized to azaperone in vivo), hydroxylation of the pyridine (resulting in 5-OH azaperone and 5-OH this compound), oxidative N-dealkylation and oxidative N-dearylation .
Transport and Distribution
This compound is rapidly absorbed and completely excreted in urine and faeces with only a small portion present as the parent compound . The major metabolite present in edible tissue is this compound .
準備方法
アザペロールは、一般的にアザペロンの代謝産物として合成されます。合成経路には、2-クロロピリジンとピペラジンをアルキル化して1-(ピリジン-2-イル)ピペラジンを形成することが含まれます。 この中間体は、次に4-クロロ-4'-フルオロブチロフェノンと反応させてアザペロンを生成し、その後アザペロールに代謝されます 。 工業生産方法では、動物組織中のアザペロンとアザペロールを同時に定量するために、高性能液体クロマトグラフィー(HPLC)が用いられることがよくあります .
化学反応の分析
アザペロールは、以下を含むさまざまな化学反応を起こします。
酸化: アザペロールは、酸化されてさまざまな代謝産物を形成することができます。
還元: 特定の条件下で還元されて、他の誘導体を生成することができます。
置換: アザペロールは、特に官能基を含む置換反応を起こすことができます。
これらの反応に用いられる一般的な試薬には、アンモニア化アセトニトリルと中鎖脂肪酸があります 。 これらの反応から生成される主要な生成物は、ガスクロマトグラフィー質量分析(GC-MS)やHPLCなどの手法で分析されることがよくあります .
類似化合物との比較
アザペロールは、以下のブチロフェノン誘導体と類似しています。
ハロペリドール: 人間の抗精神病薬として使用されます。
ドロペリドール: 制吐剤と鎮静剤として使用されます。
フルアニゾン: 獣医学で使用される別の神経遮断薬です.
アザペロールは、獣医学におけるアザペロンのマーカー残留物としての特定の使用においてユニークです 。 アザペロンよりも弱いものの、薬理作用は依然として残留分析と安全性評価において重要です .
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYAFNPMXCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950731 | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-05-9 | |
| Record name | Azaperol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


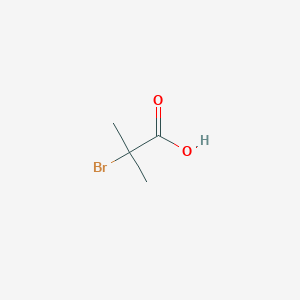
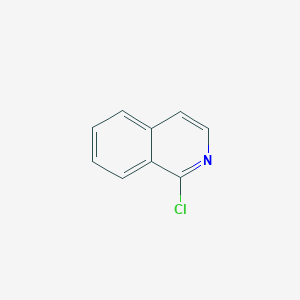
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)
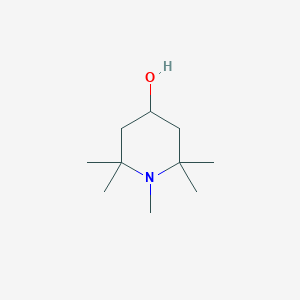
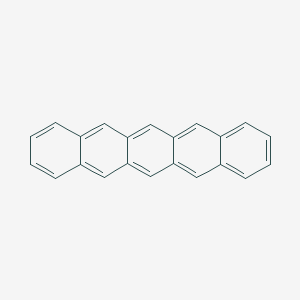
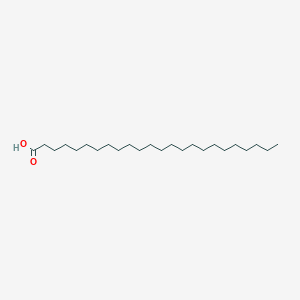
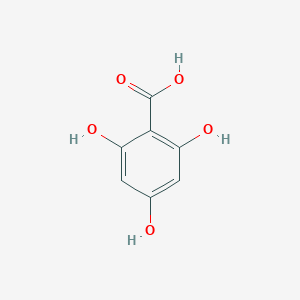
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
